molecular formula C11H10FN3O2S B11783219 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11783219
M. Wt: 267.28 g/mol
InChI Key: VQFIRSVZPCWSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 4-fluoroaniline is reacted with a pyrimidine derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
  • 4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
  • 4-(4-Methylphenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Uniqueness

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom in the phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine, with the CAS number 1340757-38-1, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the compound's biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Structure

The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and cancer progression. The inhibition of COX-2 has been associated with reduced synthesis of prostaglandins, leading to decreased inflammation and tumor growth.

Inhibition of COX-2

Recent studies have shown that this compound demonstrates significant COX-2 inhibitory activity. The following table summarizes the IC50 values reported for this compound compared to standard COX inhibitors:

CompoundIC50 (µM)Reference
This compound0.17
Celecoxib0.17
Nimesulide1.68

These values indicate that the compound's inhibitory action on COX-2 is comparable to that of Celecoxib, a well-known anti-inflammatory drug.

Anticancer Activity

In vitro studies have demonstrated that this pyrimidine derivative exhibits anticancer properties against various cancer cell lines. The following table presents the IC50 values against selected cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)4.01
A549 (Lung Cancer)5.85
HepG2 (Liver Cancer)6.00

These findings suggest that the compound possesses potent anticancer activity, potentially making it a candidate for further development in cancer therapeutics.

Case Studies

  • MCF-7 Cell Line Study : A study investigating the effects of this compound on MCF-7 cells revealed significant apoptosis induction. The treatment led to an increase in early and late apoptotic cells by approximately 13-fold and 60-fold, respectively, compared to control groups, indicating a strong pro-apoptotic effect .
  • In Vivo Efficacy : In animal models, repeated administration of this compound has been shown to significantly reduce tumor size and improve survival rates in mice with induced tumors. This highlights its potential for therapeutic application in oncology .

Properties

Molecular Formula

C11H10FN3O2S

Molecular Weight

267.28 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C11H10FN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15)

InChI Key

VQFIRSVZPCWSKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.